molecular formula C7H9ClF2N2 B1435135 [(3,4-Difluorophenyl)methyl]hydrazine hydrochloride CAS No. 1909305-43-6

[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride

Cat. No.: B1435135
CAS No.: 1909305-43-6
M. Wt: 194.61 g/mol
InChI Key: AIEWMJZTRADXFL-UHFFFAOYSA-N
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Description

[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride is an organic compound with the molecular formula C₇H₉ClF₂N₂ and a molecular weight of 194.61 g/mol . This compound is a derivative of hydrazine, featuring a difluorophenyl group attached to the hydrazine moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Difluorophenyl)methyl]hydrazine hydrochloride typically involves the reaction of 3,4-difluorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives .

Scientific Research Applications

[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(3,4-Difluorophenyl)methyl]hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its difluorophenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

(3,4-difluorophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3,11H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEWMJZTRADXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNN)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2044706-92-3
Record name Hydrazine, [(3,4-difluorophenyl)methyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044706-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-43-6
Record name Hydrazine, [(3,4-difluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909305-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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